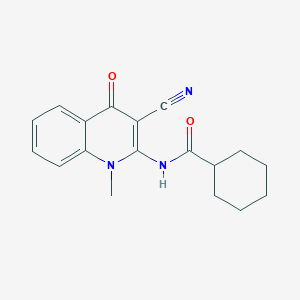
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core with a cyano group, a methyl group, and a cyclohexanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the C-2 position can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- N-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide
- N-(3-Cyano-4-oxo-1,4-dihydroquinolin-2-yl)benzamide
- N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)benzenesulfonamide
Uniqueness
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
N-(3-cyano-1-methyl-4-oxoquinolin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-15-10-6-5-9-13(15)16(22)14(11-19)17(21)20-18(23)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,20,23) |
InChIキー |
ABEFLBRZTCQJRU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3CCCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


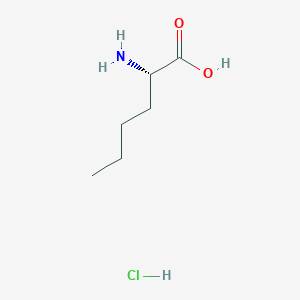
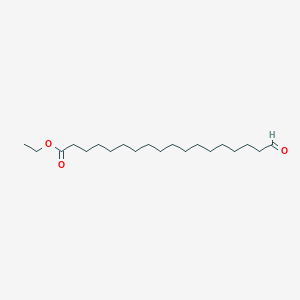


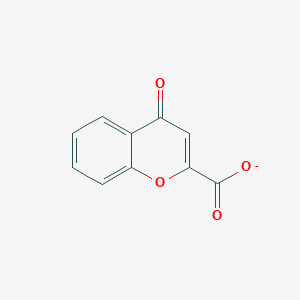
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)

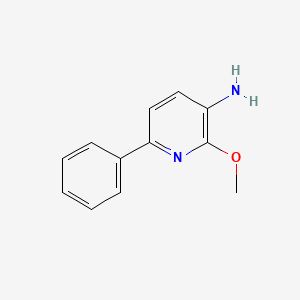
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)

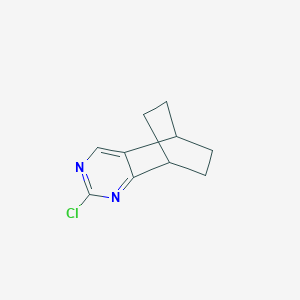
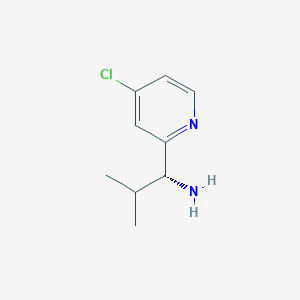
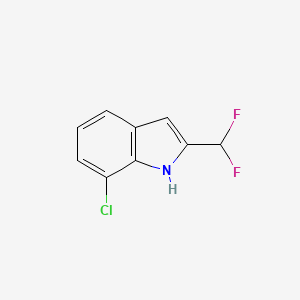
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
